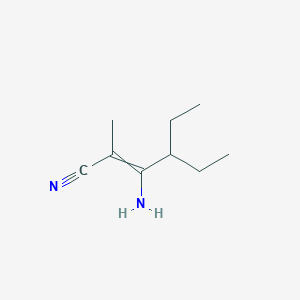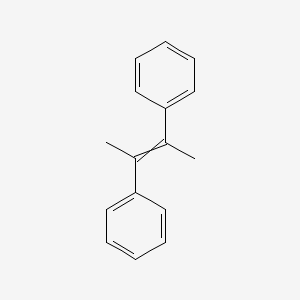
2,3-Diphenyl-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Diphenyl-2-butene is an organic compound with the molecular formula C16H16. It is also known as (E)-1,2-dimethylstilbene or trans-2,3-diphenyl-2-butene. This compound is characterized by its two phenyl groups attached to a butene backbone, making it a member of the stilbene family. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Diphenyl-2-butene can be synthesized through several methods. One common method involves the bimolecular elimination (E2) reaction of 2-bromo-2,3-diphenylbutane. This reaction requires a strong base, such as potassium tert-butoxide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the dehydrohalogenation of 2,3-diphenyl-2-bromobutane. This process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2,3-Diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like ozone (O3) to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkanes using hydrogenation catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Ozone (O3) in a flow-tube reactor at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 2,3-Diphenylbutane.
Substitution: Brominated or nitrated derivatives of this compound.
科学的研究の応用
2,3-Diphenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,3-diphenyl-2-butene in chemical reactions often involves the formation of a transition state where the phenyl groups stabilize the intermediate. For example, in E2 elimination reactions, the anti-periplanar geometry is preferred, leading to the formation of the trans isomer . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
- 1,1-Diphenyl-1-butene
- 1,2-Diphenyl-2-butene
- 2,3-Dimethyl-2-butene
Comparison: 2,3-Diphenyl-2-butene is unique due to its trans configuration and the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it more stable and less reactive compared to its cis isomer or other similar compounds .
特性
分子式 |
C16H16 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine](/img/structure/B8566962.png)
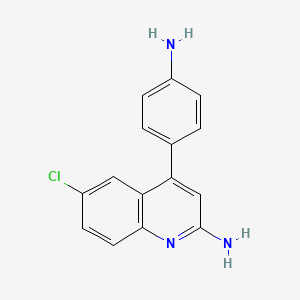
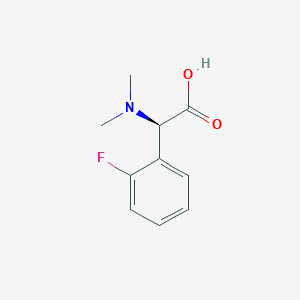
![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)

![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)


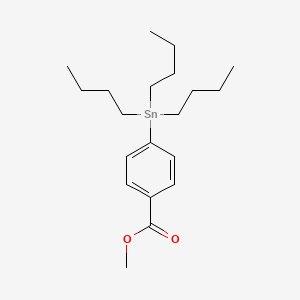
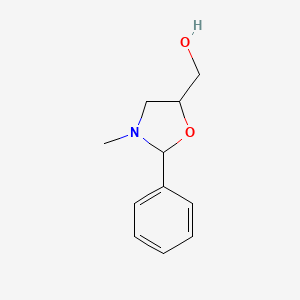
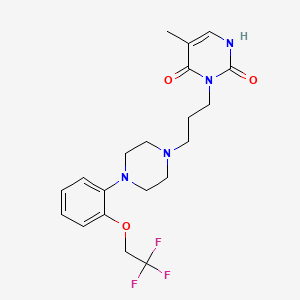
![2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
